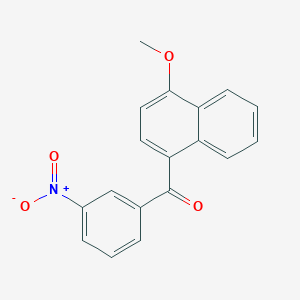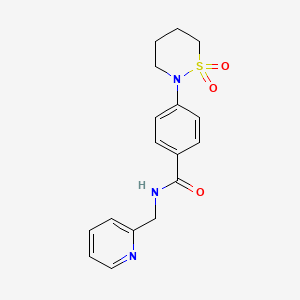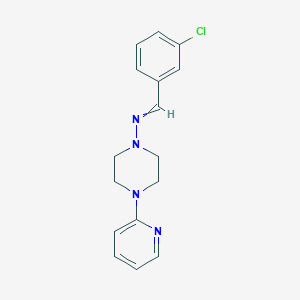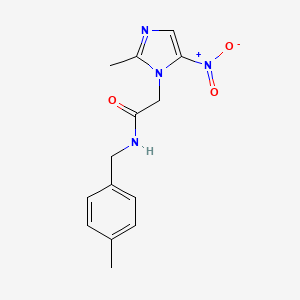
(4-methoxy-1-naphthyl)(3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(4-methoxy-1-naphthyl)(3-nitrophenyl)methanone" is a chemical compound of interest in various fields including organic chemistry and materials science. Its study encompasses the synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds involves techniques such as acylation, Grignard reactions, and reactions under basic catalysts. For example, acylation of the sodio anion of beta-tetralone followed by a Grignard reaction can lead to novel dihydronaphthalene isomers. Regioselective demethylation and subsequent reactions can further modify the structure (Jones et al., 1979).
Molecular Structure Analysis
The crystal and molecular structures of related compounds can be determined using single crystal X-ray diffraction data. The structural analysis reveals information about unit cell parameters, space groups, and molecular disorder. For instance, certain derivatives have been found to crystallize from solutions with defined space groups and exhibit specific molecular orientations and interactions influencing crystal packing stability (Kaur et al., 2012).
Chemical Reactions and Properties
Related compounds exhibit a variety of chemical reactions including conjugated addition reactions in the presence of basic catalysts. They may also participate in Diels-Alder reactions and other transformations that are key in synthetic organic chemistry (Thirunarayanan, 2017).
Physical Properties Analysis
The physical properties of such compounds can include their crystal system, transparency in the visible region, and thermal stability. These properties are significant in assessing the compound's suitability for various applications (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties are influenced by the functional groups and molecular structure. For example, the presence of methoxy and nitro groups can affect the reactivity, electronic properties, and interaction with biological molecules. Specific interactions such as hydrogen bonding can also play a crucial role in defining the chemical behavior of these compounds (Mohri et al., 2015).
特性
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-23-17-10-9-16(14-7-2-3-8-15(14)17)18(20)12-5-4-6-13(11-12)19(21)22/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOZDDDEZCEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1H-tetrazol-1-yl)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5657621.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657634.png)

![(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5657645.png)
![N-benzyl-2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5657651.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5657666.png)

![N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5657691.png)

![N-[3-(4-fluorophenyl)propyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5657708.png)
![2-ethyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5657709.png)

![(1R*,5R*)-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5657718.png)